Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1784502-69-7
VCID: VC6929937
InChI: InChI=1S/C9H7ClN2O2/c1-14-9(13)6-4-11-7-2-8(10)12-3-5(6)7/h2-4,11H,1H3
SMILES: COC(=O)C1=CNC2=CC(=NC=C21)Cl
Molecular Formula: C9H7ClN2O2
Molecular Weight: 210.62

Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate

CAS No.: 1784502-69-7

Cat. No.: VC6929937

Molecular Formula: C9H7ClN2O2

Molecular Weight: 210.62

* For research use only. Not for human or veterinary use.

Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate - 1784502-69-7

Specification

CAS No. 1784502-69-7
Molecular Formula C9H7ClN2O2
Molecular Weight 210.62
IUPAC Name methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
Standard InChI InChI=1S/C9H7ClN2O2/c1-14-9(13)6-4-11-7-2-8(10)12-3-5(6)7/h2-4,11H,1H3
Standard InChI Key OWGNXRUWWPLHFR-UHFFFAOYSA-N
SMILES COC(=O)C1=CNC2=CC(=NC=C21)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is characterized by a fused bicyclic structure comprising a pyrrole ring condensed with a pyridine moiety. The chlorine substituent at position 6 and the methyl ester group at position 3 contribute to its reactivity and solubility profile . Key physicochemical properties are summarized below:

PropertyValue
CAS Number1784502-69-7
Molecular FormulaC₉H₇ClN₂O₂
Molecular Weight210.62 g/mol
IUPAC NameMethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
InChIInChI=1S/C9H7ClN2O2/c1-14-9(13)6-4-11-7-2-8(10)12-3-5(6)7/h2-4,11H,1H3
InChIKeyOWGNXRUWWPLHFR

The compound’s structure has been confirmed via spectroscopic methods, including NMR and mass spectrometry . Its purity, often exceeding 97%, ensures reliability in research applications .

Structural Analogues

Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate (CAS: 1951441-84-1) represents a closely related analogue, differing only in the ester group (ethyl vs. methyl) . This modification slightly increases the molecular weight to 224.64 g/mol but preserves the core pyrrolopyridine scaffold . Such analogues are critical for structure-activity relationship (SAR) studies in drug discovery.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate typically involves multi-step organic reactions. A common approach begins with the formation of the pyrrolopyridine core via cyclization of appropriately substituted pyridine precursors. Subsequent chlorination at position 6 is achieved using reagents such as phosphorus oxychloride (POCl₃), followed by esterification with methanol under acidic conditions .

Key challenges in synthesis include:

  • Regioselectivity: Ensuring precise substitution at positions 3 and 6 requires careful control of reaction conditions.

  • Purification: The compound’s limited solubility in polar solvents necessitates chromatographic techniques for isolation .

Industrial Production

Large-scale manufacturing remains limited due to the compound’s niche research applications. Current suppliers, including VulcanChem and CalpacLab, produce it in milligram to gram quantities, with lead times of 5–7 days . Strict quality control measures, such as HPLC analysis, ensure batch consistency .

Applications in Pharmaceutical Research

Building Block for Drug Discovery

The compound’s chloro and ester groups serve as handles for further functionalization. For example:

  • Nucleophilic Substitution: The chlorine atom can be replaced with amines or thiols to generate novel derivatives.

  • Ester Hydrolysis: Conversion to the carboxylic acid enables conjugation with other pharmacophores.

ParameterRecommendation
Storage TemperatureRoom temperature (20–25°C)
ContainerSealed, light-resistant glass vial
Protective EquipmentGloves, lab coat, and safety goggles
DisposalIncineration following local regulations

Researchers must adhere to institutional biosafety guidelines and avoid human or veterinary exposure .

Future Research Directions

Biological Screening

Comprehensive in vitro and in vivo studies are needed to elucidate the compound’s pharmacological potential. Priority areas include:

  • Kinase Inhibition Assays: Screening against kinases implicated in cancer and inflammatory diseases.

  • Blood-Brain Barrier Permeability: Assessing suitability for CNS-targeted therapies.

Process Optimization

Improving synthetic yields and scalability is critical for advancing preclinical studies. Innovations in catalytic chemistry, such as flow reactor systems, may reduce production costs.

Analog Development

Exploring modifications to the ester group (e.g., tert-butyl esters) could enhance metabolic stability and bioavailability . Collaborative efforts between academia and industry will accelerate translation into therapeutic candidates.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator